molecular formula C27H34FN3O3S B5116492 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea

Cat. No.: B5116492
M. Wt: 499.6 g/mol
InChI Key: XHYCIBAQHKWODT-UHFFFAOYSA-N
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Description

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a heptylthiourea moiety

Properties

IUPAC Name

1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34FN3O3S/c1-3-5-6-7-8-17-30(27(35)29-21-11-9-20(28)10-12-21)24-19-25(32)31(26(24)33)22-13-15-23(16-14-22)34-18-4-2/h9-16,24H,3-8,17-19H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYCIBAQHKWODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OCCC)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea typically involves multiple steps, starting with the formation of the pyrrolidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorophenyl group contribute to its binding affinity and specificity. The heptylthiourea moiety may play a role in modulating the compound’s overall activity by influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and fluorophenyl-containing molecules. What sets 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-(4-fluorophenyl)-1-heptylthiourea apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

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